An In-Depth Technical Guide to 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31)
An In-Depth Technical Guide to 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31)
This guide provides a comprehensive technical overview of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31), a deuterated analogue of the ubiquitous saturated phospholipid, DPPC. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core attributes, its synthesis, and its critical applications, with a particular focus on its role as an internal standard in quantitative mass spectrometry-based lipidomics.
Introduction: The Significance of Deuterated Phospholipids
In the nuanced field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding complex biological systems in both health and disease. Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for quantitative mass spectrometry, with deuterated standards being a prominent category.[1] 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31) is a synthetic phospholipid where one of the palmitoyl (C16:0) fatty acid chains has been isotopically enriched with 31 deuterium atoms. This strategic isotopic labeling renders it an invaluable tool for researchers, enabling a level of analytical rigor and accuracy that is often unattainable with other quantification strategies.
The near-identical physicochemical properties of DPPC-d31 to its endogenous, non-labeled counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), allow it to navigate the entire analytical workflow—from extraction to detection—in a manner that mirrors the analyte of interest.[1] This co-behavior is the cornerstone of its utility, as it effectively normalizes for variability introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer.
Physicochemical Properties
The physical and chemical characteristics of DPPC-d31 are fundamentally similar to that of DPPC, with the primary distinction being its increased molecular weight due to the presence of deuterium. This mass difference is the key to its utility in mass spectrometry, allowing for clear differentiation from the endogenous analyte.
| Property | Value | Reference(s) |
| Synonyms | DPPC-1-d31; 1-hexadecanoyl-d31-2-hexadecanoyl-sn-glycero-3-phosphocholine; Dipalmitoyl phosphatidylcholine-1-d31; 16:0-d31 / 16:0 PC | [1] |
| Chemical Formula | C₄₀H₄₉D₃₁NO₈P | [1][2] |
| Molecular Weight | 765.2 g/mol | [1][2] |
| Deuterium Enrichment | ≥ 97% (with some variability at the alpha positions) | [1][2] |
| Appearance | Solid | [3] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 2 years at -20°C | [1][2] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [4] |
| Melting Point (of non-deuterated DPPC) | ~41.3 °C | [5][6] |
Synthesis of DPPC-d31
The synthesis of chain-deuterated phospholipids like DPPC-d31 is a multi-step process that requires precise chemical control. While various specific methodologies exist, a common approach involves the synthesis of the deuterated fatty acid followed by its incorporation into the glycerophosphocholine backbone.
A generalized synthetic workflow can be visualized as follows:
This process typically begins with the perdeuteration of palmitic acid through hydrogen-deuterium exchange reactions, often catalyzed by a metal such as platinum. The resulting palmitic acid-d31 is then activated, for example, by conversion to its acyl chloride, and subsequently used to acylate the free hydroxyl group at the sn-2 position of a lysophosphatidylcholine precursor (1-palmitoyl-sn-glycero-3-phosphocholine). This chemoenzymatic or purely chemical synthesis yields the desired 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine.
Applications in Research
The primary application of DPPC-d31 is as an internal standard for the accurate quantification of DPPC in complex biological matrices using isotope dilution mass spectrometry. This is particularly crucial in lipidomics studies investigating:
-
Pulmonary Surfactant: DPPC is the major component of lung surfactant, and its quantification is vital in research related to respiratory distress syndrome and other pulmonary conditions.[5]
-
Model Membranes: Due to its well-defined phase behavior, DPPC is extensively used in the creation of model membranes, liposomes, and lipid bilayers to study membrane properties, drug delivery, and protein-lipid interactions.[7]
-
Cell Signaling: Alterations in the levels of specific phosphatidylcholines are implicated in various cell signaling pathways and disease states.
Experimental Protocol: Quantification of DPPC in Human Plasma using DPPC-d31
This section provides a detailed, step-by-step methodology for the quantification of DPPC in human plasma using DPPC-d31 as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
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Human plasma (collected in K₂EDTA tubes)
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1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) standard (for calibration curve)
-
1-palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31) internal standard
-
LC-MS grade methanol, chloroform, and water
-
Butylated hydroxytoluene (BHT)
-
Ammonium acetate
Preparation of Standard and Internal Standard Solutions
-
DPPC Stock Solution (1 mg/mL): Accurately weigh and dissolve DPPC in chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
DPPC Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the stock solution with methanol.
-
DPPC-d31 Internal Standard Working Solution (10 µg/mL): Dissolve DPPC-d31 in methanol to a final concentration of 10 µg/mL.
Sample Preparation and Lipid Extraction (Modified Folch Method)
The following workflow outlines the sample preparation and extraction process:
Sources
- 1. 1-Palmitoyl-sn-glycero-3-phosphocholine-d31 I CAS#: 327178-91-6 I deuterium labeled I InvivoChem [invivochem.com]
- 2. 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | C42H84NO8P | CID 18631368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
